molecular formula C7H8NaS+ B1629498 Sodium;phenylmethanethiol CAS No. 3492-64-6

Sodium;phenylmethanethiol

Cat. No.: B1629498
CAS No.: 3492-64-6
M. Wt: 147.2 g/mol
InChI Key: SNCHEDBJOUWPMJ-UHFFFAOYSA-N
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Description

Sodium;phenylmethanethiol, also known as sodium benzyl mercaptan, is an organosulfur compound with the chemical formula C₇H₇SNa. It is characterized by the presence of a thiol group (-SH) attached to a benzyl group (C₆H₅CH₂-). This compound is known for its strong odor, which is typical of thiols, and its reactivity due to the presence of the thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;phenylmethanethiol can be synthesized through the hydrolysis of benzyl thiourea hydrochloride in a 10% sodium hydroxide solution. This reaction generates sodium benzyl mercaptan, which is then desalted with acid to produce the crude semi-finished product. The organic phase is extracted with ether and distilled under reduced pressure to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Sodium;phenylmethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzyl disulfide.

    Substitution: Benzyl thioethers.

    Addition: Thioesters.

Scientific Research Applications

Sodium;phenylmethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;phenylmethanethiol involves its thiol group, which can undergo nucleophilic attacks and redox reactions. The thiol group can form disulfide bonds, which are crucial in biological systems for maintaining protein structure and function. Additionally, the thiol group can act as a nucleophile, participating in substitution and addition reactions .

Comparison with Similar Compounds

    Phenylmethanethiol (C₆H₅CH₂SH): Similar structure but lacks the sodium ion.

    Benzyl disulfide (C₆H₅CH₂SSCH₂C₆H₅): Oxidized form of sodium;phenylmethanethiol.

    Thioanisole (C₆H₅SCH₃): Contains a sulfur atom bonded to a methyl group instead of a benzyl group.

Uniqueness: this compound is unique due to the presence of the sodium ion, which enhances its solubility in water and its reactivity in certain chemical reactions. This makes it a valuable reagent in both laboratory and industrial applications .

Properties

IUPAC Name

sodium;phenylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S.Na/c8-6-7-4-2-1-3-5-7;/h1-5,8H,6H2;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCHEDBJOUWPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NaS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619194
Record name sodium;phenylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3492-64-6
Record name NSC109920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sodium;phenylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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